3,7-dimethyl-1-(trideuteriomethyl)-5H-purin-7-ium-2,6-dione
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Overview
Description
CAFFEINE-D3 (1-METHYL-D3): is a stable isotope-labeled compound of caffeine, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used as an internal standard in various analytical applications, particularly in mass spectrometry, to quantify caffeine levels in different samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of CAFFEINE-D3 (1-METHYL-D3) involves the incorporation of deuterium into the caffeine molecule. This can be achieved through a series of chemical reactions where deuterated reagents are used. One common method is the methylation of theobromine with deuterated methyl iodide (CD3I) under basic conditions .
Industrial Production Methods: : Industrial production of CAFFEINE-D3 (1-METHYL-D3) typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: : CAFFEINE-D3 (1-METHYL-D3) undergoes similar chemical reactions as regular caffeine, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: : The major products formed from these reactions include various methylxanthines and their derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: : CAFFEINE-D3 (1-METHYL-D3) is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of caffeine in various samples .
Biology: : In biological research, it is used to study the metabolism and pharmacokinetics of caffeine in different organisms. It helps in understanding how caffeine is absorbed, distributed, metabolized, and excreted .
Medicine: : CAFFEINE-D3 (1-METHYL-D3) is used in clinical studies to monitor caffeine levels in patients, particularly in neonates and individuals with metabolic disorders .
Industry: : In the food and beverage industry, it is used to ensure the quality and consistency of caffeine-containing products .
Mechanism of Action
CAFFEINE-D3 (1-METHYL-D3) exerts its effects through the same mechanisms as regular caffeine. It primarily acts as an antagonist of adenosine receptors, particularly A1 and A2A receptors. By blocking these receptors, it prevents the inhibitory effects of adenosine on neurotransmitter release, leading to increased neuronal activity and alertness . Additionally, caffeine influences other molecular targets and pathways, including phosphodiesterase inhibition and calcium release from intracellular stores .
Comparison with Similar Compounds
Similar Compounds
Theobromine: Another methylxanthine found in chocolate, with similar stimulant effects but less potent than caffeine.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Paraxanthine: A major metabolite of caffeine with similar pharmacological effects
Uniqueness: : CAFFEINE-D3 (1-METHYL-D3) is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical purposes. The presence of deuterium atoms provides a distinct mass difference, allowing for precise quantification in mass spectrometry .
Properties
Molecular Formula |
C8H11N4O2+ |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
3,7-dimethyl-1-(trideuteriomethyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C8H11N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4-5H,1-3H3/q+1/i3D3 |
InChI Key |
GOJJWZXPKDRTAJ-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2C(=NC=[N+]2C)N(C1=O)C |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C |
Origin of Product |
United States |
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